Bipinnatin-C

Description

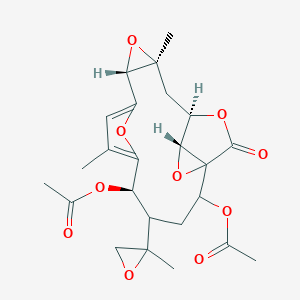

Structure

3D Structure

Properties

CAS No. |

123483-20-5 |

|---|---|

Molecular Formula |

C24H28O10 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[(2S,5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16+,18-,19+,20-,22+,23?,24?/m1/s1 |

InChI Key |

FXDXTJXKPXLNSW-VYWOMTIUSA-N |

SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

Isomeric SMILES |

CC1=C2[C@@H](C(C[C@@H](C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

Synonyms |

ipinnatin C bipinnatin-C |

Origin of Product |

United States |

Biosynthetic Pathways and Biogenetic Relationships of Bipinnatin C

Elucidation of Biosynthetic Precursors for Bipinnatin-C

The biosynthesis of cembranoid diterpenes, including the furanocembranoid subclass to which Bipinnatin (B14683477) J belongs, is understood to originate from geranylgeranyl pyrophosphate (GGPP). This acyclic C20 precursor undergoes a series of enzymatic cyclizations and rearrangements. The formation of the characteristic 14-membered cembrane (B156948) ring is a critical step, catalyzed by specific terpene synthases. While the precise enzymatic steps leading directly to Bipinnatin J have not been fully elucidated in vivo, the foundational pathway from GGPP is the widely accepted starting point for all cembranoids.

Proposed Enzymatic Transformations in Bipinnatin-J Biosynthesis

The biosynthesis of Bipinnatin J from its foundational precursors likely involves a suite of specialized enzymes. The key transformations are proposed to be:

Terpene Synthase Activity: A specific terpene synthase is responsible for the initial cyclization of geranylgeranyl pyrophosphate to form the basic 14-membered carbocyclic skeleton of the cembrane family.

Cytochrome P450 Monooxygenases: A cascade of oxidation reactions is required to install the various oxygen-containing functional groups and to form the furan (B31954) and butenolide rings. These reactions are typically catalyzed by cytochrome P450 monooxygenases, which are known for their role in the late-stage functionalization of natural product scaffolds. beilstein-journals.org

Dehydrogenases and Reductases: Additional enzymes such as dehydrogenases and reductases would be necessary to fine-tune oxidation states throughout the biosynthetic pathway.

While direct enzymatic studies are limited, the proposed involvement of these enzyme classes is based on well-established principles of natural product biosynthesis. beilstein-journals.org

Biogenetic Interrelationships within the Furanocembranoid Family

The structural relationships observed among co-isolated furanocembranoids strongly suggest a shared biosynthetic origin, branching from common intermediates. Bipinnatin J is considered a central node in this intricate biosynthetic network. acs.orgresearchgate.net

Bipinnatin J's role as a key biosynthetic intermediate has been substantiated through laboratory synthesis. acs.org Its structure is a versatile platform for further chemical diversification. The furan and butenolide functionalities are key reactive handles that can be enzymatically manipulated to generate the highly congested and stereochemically complex frameworks of other family members. acs.org Synthetic studies have successfully transformed Bipinnatin J into other natural products, lending strong support to its proposed role as a central precursor in nature. youtube.comacs.orgnih.gov

Bipinnatin J is the proposed biogenetic precursor to more architecturally complex diterpenes, including Intricarene (B1249381) and Bielschowskysin. researchgate.netlincoln.ac.uknih.gov

Intricarene: The structural connection between Bipinnatin J and Intricarene is particularly well-studied. It is hypothesized that Intricarene is formed from Bipinnatin J through an oxidative rearrangement followed by a transannular cycloaddition. nih.govacs.org This proposed biosynthetic link has been successfully replicated in a laboratory setting, providing compelling evidence for the natural pathway. nih.govrsc.org

Bielschowskysin: The biosynthesis of Bielschowskysin is also thought to begin from a Bipinnatin J-like precursor. nih.gov The formation of its characteristic fused cyclobutane (B1203170) moiety is proposed to occur via a transannular photochemical [2+2] cycloaddition. nih.govnih.govnih.gov This transformation highlights the diverse chemical pathways that nature employs to generate structural complexity from a common intermediate.

Table 1: Proposed Biogenetic Transformations from Bipinnatin J

| Precursor | Target Compound | Key Transformation(s) |

| Bipinnatin J | Intricarene | Furan oxidation, transannular [5+2] cycloaddition |

| Bipinnatin J | Rubifolide | Isomerization and oxidation |

| Bipinnatin J | Isoepilophodione B | Rearrangement and oxidation |

| Bipinnatin J (or related precursor) | Bielschowskysin | Transannular photochemical [2+2] cycloaddition |

The conversion of the macrocyclic skeleton of Bipinnatin J into compact, polycyclic structures is achieved through remarkable chemical transformations, primarily oxidative rearrangements and transannular cyclizations.

Oxidative Rearrangements: The furan moiety of Bipinnatin J is susceptible to oxidation, a reaction likely catalyzed by a monooxygenase enzyme in nature. acs.org This oxidation can lead to an unstable spiroepoxide that rearranges to a hydroxypyranone. acs.org This process is analogous to the well-known Achmatowicz oxidation. acs.org Subsequent elimination of water can generate a reactive oxidopyrylium species, which is primed for cycloaddition. acs.orgnih.gov

Transannular Cyclizations: These reactions are crucial for building the complex polycyclic cores and take advantage of the proximity of reactive sites within the 14-membered ring. researchgate.net

[5+2] Cycloaddition: In the proposed biosynthesis of Intricarene, the oxidopyrylium ion generated from Bipinnatin J undergoes a transannular 1,3-dipolar (or [5+2]) cycloaddition with a transannular alkene. acs.orgnih.govacs.org This intramolecular reaction forges the intricate bridged ring system of the target molecule. nih.gov While high temperatures are required to achieve this in the lab, it is plausible that an enzyme facilitates this reaction under physiological conditions. acs.org

[2+2] Photocycloaddition: The formation of Bielschowskysin's cyclobutane ring is hypothesized to occur via a photochemical [2+2] cycloaddition. nih.govnih.gov In this proposed step, the furan ring is dearomatized, and a transannular reaction with a nearby double bond constructs the strained four-membered ring, dramatically increasing the molecule's complexity. researchgate.net

Mechanistic Investigations of Bipinnatin C S Biological Activities

Identification of Cellular and Molecular Targets

Research into the mechanism of action of Bipinnatin-C has pinpointed its primary cellular and molecular targets, revealing a specific and potent interaction with key components of the nervous system.

This compound is a member of the lophotoxin (B1675080) family of marine neurotoxins, which are known to be irreversible inhibitors of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. The inhibitory action of this compound and its congeners is highly specific, targeting the α-subunits of the nAChR. nih.govnih.gov

Studies have demonstrated that the bipinnatins, including this compound, preferentially inhibit the acetylcholine-binding site located near the α/δ-subunit interface of the nAChR. nih.gov This site is characterized by a low affinity for metocurine and a high affinity for the natural agonist, acetylcholine. nih.gov The interaction with nAChRs is not immediate; the inhibitory activity of this compound increases with preincubation in an aqueous buffer, suggesting that the parent compound is a protoxin that requires activation to exert its full effect. nih.govnih.gov

The irreversible nature of nAChR inhibition by the lophotoxin family is due to the formation of a covalent bond with the receptor. nih.govnih.gov Extensive research has identified the specific site of this covalent modification as the tyrosine residue at position 190 (Tyr190) within the α-subunit of the nAChR. nih.govnih.gov This covalent linkage permanently alters the structure and function of the receptor, leading to a loss of its ability to bind acetylcholine and mediate ion flux.

The reaction with Tyr190 is a key feature of the toxicity of these compounds and highlights a specific vulnerability within the nAChR structure that can be exploited by these natural toxins. nih.gov

Elucidation of Molecular Mechanisms of Action

Further investigations have delved into the precise molecular steps involved in the inhibition of nAChRs by this compound, from the initial interaction to the final irreversible blockade.

The inhibition of nAChRs by activated this compound is a time-dependent process, consistent with an irreversible mechanism of action. nih.gov Initially, the parent bipinnatins exhibit little to no affinity for the nicotinic receptor. nih.gov However, upon activation, they produce a stable active species that irreversibly inhibits the two acetylcholine-binding sites on the receptor at distinguishable rates. nih.gov This irreversible binding permanently deactivates the receptor.

The bimolecular reaction constants for the interaction of the activated bipinnatins with the nAChR have been determined, providing a quantitative measure of their inhibitory potency. nih.gov

This compound, along with Bipinnatin-A and -B, are considered inactive protoxins that undergo spontaneous activation in aqueous solutions through solvolysis. nih.govnih.gov This activation process involves the hydrolysis of an acetate (B1210297) ester, a reaction that is relatively insensitive to pH. nih.gov The solvolysis of this compound results in the replacement of the C2 acetate ester with a hydroxyl group, a transformation that is crucial for its biological activity. nih.gov

Evidence suggests that this activation proceeds through an SN1-type substitution reaction. nih.gov This mechanism involves the elimination of acetate, leading to the formation of a carbocation intermediate. nih.govnih.gov This reactive intermediate then reacts with the solvent (water) to form the biologically active hydroxylated product. nih.gov The stability of this carbocation intermediate is a key factor in the activation process. nih.gov The rate of solvolysis and subsequent activation directly impacts the onset and potency of nAChR inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of this compound and related lophotoxins that are responsible for their potent and irreversible inhibition of nAChRs. These studies have compared the activity of naturally occurring analogs and chemically modified derivatives to delineate the pharmacophore required for biological activity.

A conserved pharmacophore essential for the irreversible inhibition of nAChRs has been identified through the comparison of active and inactive lophotoxin analogs. nih.gov This pharmacophore consists of lactone oxygens and an electron-deficient epoxide. nih.gov It is proposed that these features may mimic the acetate oxygens and the quaternary ammonium (B1175870) group of acetylcholine, respectively, allowing the toxin to target the agonist binding site. nih.gov

The relative potency of the naturally occurring bipinnatins has been investigated, revealing a specific order of activity. The bimolecular reaction constants for the interaction with nAChRs decrease in the order of Bipinnatin-B > Bipinnatin-A > this compound for both acetylcholine-binding sites on the receptor. nih.gov This indicates that the structural differences between these three compounds have a significant impact on their ability to inhibit the receptor.

| Compound | Relative Inhibitory Activity on nAChRs |

|---|---|

| Bipinnatin-B | Highest |

| Bipinnatin-A | Intermediate |

| This compound | Lowest |

Correlation of Specific Structural Motifs with Biological Potency

There is currently no available research that correlates the specific structural motifs of this compound with its biological potency. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a molecule influences its biological activity, have not been published for this compound.

Pharmacophore Identification for Receptor Binding

The identification of a pharmacophore for this compound, which would define the essential three-dimensional arrangement of chemical features necessary for receptor binding and biological activity, has not been reported in the scientific literature. Consequently, its molecular targets and the specifics of its interaction with biological receptors are unknown.

Preclinical Pharmacological Investigations at the Cellular Level

Preclinical studies investigating the pharmacological effects of this compound at the cellular level are not present in the available scientific literature. The following subsections detail the specific areas where data is currently lacking.

In Vitro Cytotoxicity Studies in Cancer Cell Lines

No data from in vitro cytotoxicity studies of this compound in any cancer cell lines have been published. Therefore, its potential as an anticancer agent has not been evaluated.

To provide context, studies on other members of the bipinnatin (B14683477) family have shown cytotoxic effects. For instance, Bipinnatins A, B, and D exhibited activity against the P388 murine tumor cell line, and Bipinnatin I showed strong cytotoxic action against colon and melanoma cancer cell lines. nih.gov However, it is crucial to note that these findings cannot be extrapolated to this compound without direct experimental evidence.

Neurotoxicity Mechanisms and Cellular Responses

There are no published studies on the neurotoxicity of this compound or its mechanisms of action on neural cells. The cellular responses to this compound exposure in the context of the nervous system remain uninvestigated.

For comparative purposes, Bipinnatin B has been identified as a potent neurotoxin that irreversibly blocks nicotinic acetylcholine receptors. nih.gov This highlights a potential area of investigation for this compound, though no direct evidence of similar activity exists.

Analytical and Characterization Research Methodologies for Bipinnatin C

Advanced Isolation and Purification Techniques from Marine Organisms

The journey to obtaining pure Bipinnatin-C begins with its careful extraction from the host organism, typically a gorgonian octocoral of the genus Pseudopterogorgia. The initial step involves the collection and extraction of the marine biomass, often using organic solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to create a crude extract containing a complex mixture of primary and secondary metabolites.

Subsequent isolation and purification strategies are designed to separate the target diterpenes from this intricate mixture. A common workflow involves a series of chromatographic steps with increasing resolving power. An extensive chemical study on related cembranolides from Pseudopterogorgia kallos illustrates a typical advanced methodology. researchgate.net The process begins with the crude extract being subjected to solvent partitioning to separate compounds based on polarity. This is followed by column chromatography over silica (B1680970) gel, using a gradient of solvents (e.g., hexanes to ethyl acetate) to yield several fractions. researchgate.net

Fractions containing compounds with the desired spectral characteristics (e.g., UV absorption indicative of a γ-butyrolactone moiety) are then subjected to further purification. researchgate.net High-Performance Liquid Chromatography (HPLC) is the technique of choice for the final purification steps. Utilizing reversed-phase (e.g., C18) or normal-phase columns with carefully optimized isocratic or gradient mobile phases, researchers can isolate individual cembranolides like this compound with high purity. researchgate.netnih.gov The isolation of numerous minor cembrane-type diterpenes from Pseudopterogorgia has been successfully achieved through the application of such multi-step HPLC purification protocols. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once isolated, determining the intricate three-dimensional structure of this compound requires the application of powerful spectroscopic and spectrometric techniques. These methods go beyond simple identification to provide detailed information about atomic connectivity, stereochemistry, and exact molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of novel organic compounds. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for piecing together the molecular framework and defining its stereochemistry.

For a complex molecule like this compound, experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the spin systems and long-range carbon-proton connectivities, respectively, allowing for the assembly of the carbon skeleton.

The crucial aspect of stereochemical assignment is addressed using through-space correlation experiments, primarily Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comacdlabs.com These experiments detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. acdlabs.com The presence of a NOE or ROE cross-peak between two protons provides direct evidence of their spatial proximity, which is fundamental for determining the relative configuration of chiral centers within the molecule. libretexts.org For medium-sized molecules where the standard NOE may be close to zero, the ROESY experiment is often preferred as the ROE is always positive. columbia.edu The analysis of these correlations allows researchers to build a 3D model of the molecule and assign the relative stereochemistry of its substituents. researchgate.net

Table 1: Illustrative NOESY/ROESY Correlations for Stereochemical Assignment of a Furanocembrenolide

| Proton 1 (δ ppm) | Proton 2 (δ ppm) | Inferred Spatial Proximity | Stereochemical Implication |

| H-1 (e.g., 5.10) | Me-15 (e.g., 1.85) | H-1 is on the same face as the C-12 methyl group | Defines relative stereochemistry at C-1 and C-12 |

| H-2 (e.g., 2.30) | H-10 (e.g., 2.50) | Protons at C-2 and C-10 are cis to each other | Constrains the conformation of the 14-membered ring |

| H-7 (e.g., 4.80) | H-11 (e.g., 5.20) | Protons at C-7 and C-11 are on the same side of the molecule | Helps establish the relative configuration of adjacent chiral centers |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a compound. Unlike unit mass resolution instruments, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), allowing for the calculation of a unique molecular formula. nih.gov This is a critical step in the characterization of a new natural product, as it confirms the molecular weight and elemental makeup suggested by NMR data.

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. nih.gov In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is highly specific to the molecule's structure. nih.gov Analysis of these fragments provides valuable information that can confirm the presence of specific structural motifs and substructures deduced from NMR spectroscopy. For diterpenoids, characteristic fragmentation pathways, such as retro-Diels-Alder reactions or the loss of specific side chains, can provide powerful corroborative evidence for the proposed structure. nih.govnih.gov

Chromatographic Methods for Research and Quantification

Chromatographic techniques, particularly HPLC, are not only vital for the isolation of this compound but also for its quantification in research settings.

Developing a robust and reliable HPLC method for the quantification of this compound is a systematic process. The goal is to achieve a method that is selective, sensitive, and efficient. ijprajournal.com The development process typically involves:

Column Selection: A reversed-phase C18 column is commonly the first choice for moderately polar compounds like diterpenoids, offering good retention and separation capabilities. scielo.br

Mobile Phase Optimization: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution of the analyte from other components in a complex matrix. scielo.br The pH of the aqueous component may also be adjusted to optimize peak shape.

Detector Selection and Wavelength: A UV-Vis or photodiode array (PDA) detector is commonly used. The detection wavelength is set at the absorbance maximum (λmax) of this compound, which is determined by its chromophores (e.g., the furan (B31954) and butenolide moieties), to ensure maximum sensitivity. scielo.br

Flow Rate and Temperature: The flow rate is optimized to balance analysis time with separation efficiency. Column temperature is controlled to ensure reproducible retention times.

Table 2: Typical Parameters for a Developed HPLC Quantification Method

| Parameter | Optimized Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for diterpenoids. |

| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) | Allows for efficient elution and separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Offers a good balance between analysis time and chromatographic resolution. |

| Detection | UV at λmax (e.g., 220 nm) | Maximizes sensitivity for the furanocembrenolide chromophore. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures stable and reproducible retention times. |

Once an HPLC method is developed, it must be validated to demonstrate that it is suitable for its intended purpose, ensuring that the results are accurate, reliable, and reproducible. researchgate.net Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. amsbiopharma.comich.org The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, or matrix components). efor-group.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) is calculated. efor-group.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies and expressed as percent recovery. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is typically expressed as the relative standard deviation (%RSD). efor-group.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. efor-group.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria per ICH Guidelines

| Validation Parameter | Assessment Method | Typical Acceptance Criteria |

| Specificity | Comparison with blank, placebo, and stressed samples | Peak purity index > 0.999; baseline resolution from other peaks |

| Linearity | Analysis of ≥ 5 concentrations across the range | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Spike/recovery at 3 concentration levels (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate) | Multiple analyses (n≥6) at 100% concentration | Relative Standard Deviation (%RSD) ≤ 2.0% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio or standard deviation of the response | S/N ratio ≥ 10; analyte is quantifiable with acceptable precision and accuracy |

| Robustness | Deliberate variation of method parameters (flow rate, temp., etc.) | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) |

Application of Chromatographic Techniques in Preclinical Biological Assays

The evaluation of the biological activity of novel compounds such as this compound in a preclinical setting is fundamentally reliant on accurate and robust analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) often coupled with mass spectrometry (LC-MS), are indispensable tools for the quantitative analysis of this compound in the complex biological matrices inherent to these assays. Such assays are critical for determining the efficacy and mechanism of action of a compound before it can be considered for further development.

Research has shown that this compound, a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata, exhibits cytotoxic effects in preclinical in vitro studies. Specifically, its activity has been observed against cell lines such as THP-1 monocytic leukemia and X-63 myeloma. In these experimental systems, chromatographic methods are employed to precisely quantify the concentration of this compound to which the cells are exposed and to monitor its stability in the cell culture medium over time. This ensures that the observed biological effects can be accurately correlated with a defined compound concentration.

The process of analyzing this compound from a preclinical biological assay, for instance, a cytotoxicity study using a cancer cell line, involves several critical steps. Initially, the compound must be efficiently extracted from the biological matrix, which could be the cell culture medium, cell lysate, or other biological fluids. Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The selection of the appropriate method is crucial to remove interfering substances and to concentrate the analyte, thereby enhancing the sensitivity and reliability of the subsequent chromatographic analysis.

Following sample preparation, the extract is analyzed by a validated chromatographic method. For a compound like this compound, reversed-phase HPLC is a common approach. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The separation is optimized by adjusting various parameters, including the type of stationary phase (e.g., C18), the composition and gradient of the mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol), the flow rate, and the column temperature.

Detection is most commonly achieved using ultraviolet (UV) spectroscopy or mass spectrometry (MS). While UV detection is a robust and widely used technique, LC-MS offers superior sensitivity and selectivity, which is particularly advantageous when dealing with low concentrations of the analyte in complex biological samples. LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity by monitoring a specific fragmentation transition of the parent molecule, which significantly reduces background noise and improves the accuracy of quantification.

While specific, validated chromatographic methods for the quantification of this compound in preclinical biological assay samples are not extensively detailed in the available scientific literature, a representative HPLC method for a furanocembranoid like this compound in a cell lysate matrix can be proposed. The following tables illustrate the typical parameters and validation results for such a method.

Table 1: Illustrative HPLC-UV Method Parameters for the Analysis of this compound in Cell Lysate

| Parameter | Value |

| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 220 nm |

| Retention Time | Approximately 12.5 min |

Note: This table presents a representative method. Actual parameters would require optimization for this compound.

The validation of such a bioanalytical method is essential to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Table 2: Representative Bioanalytical Method Validation Results

| Validation Parameter | Acceptance Criteria | Representative Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (% RSD) | ≤ 15% | Intra-day: ≤ 6.8%; Inter-day: ≤ 9.2% |

| Selectivity | No significant interference at the retention time of the analyte | No interference observed |

| Recovery | Consistent and reproducible | 85-95% |

| Stability (Freeze-Thaw) | ≤ 15% degradation | 7.1% degradation after 3 cycles |

Note: These results are illustrative and represent typical outcomes for a validated bioanalytical method for a natural product in a preclinical assay.

Future Research Directions and Broader Academic Impact

Methodological Advancements in Natural Product Synthesis

The complex structure of furanocembranoids has spurred significant innovation in the field of organic synthesis. The journey toward the total synthesis of related compounds like Bipinnatin (B14683477) J has served as a crucible for developing and showcasing novel synthetic strategies. For instance, a recent concise, gram-scale total synthesis of (–)-bipinnatin J highlights several powerful modern techniques. acs.org These include a Ni-electrocatalytic decarboxylative cross-coupling to form key carbon-carbon bonds and a unique halogen dance-Zweifel olefination to construct a highly substituted furan (B31954) moiety. acs.org

One of the most significant challenges in synthesizing furanocembranoids is the construction of the 14-membered macrocycle. The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling, has proven to be a particularly effective strategy for this transformation in the synthesis of (±)-Bipinnatin J. nih.govresearchgate.netresearchgate.netthieme-connect.com This reaction proceeds with high diastereoselectivity, where a remote stereocenter on the furanone unit can control the stereochemistry of the newly formed centers within the macrocycle. nih.govresearchgate.net Future research on Bipinnatin-C will undoubtedly leverage and refine these advanced methodologies. The pursuit of an efficient and scalable total synthesis of this compound will likely inspire new catalytic methods, novel macrocyclization strategies, and more efficient approaches to stereocontrol, thereby enriching the broader field of natural product synthesis.

| Key Synthetic Methodologies for Furanocembranoids | Description | Application Example |

| Nozaki-Hiyama-Kishi (NHK) Reaction | An intramolecular coupling of an aldehyde and an allyl halide mediated by chromium(II) salts. | Formation of the 14-membered macrocycle in the total synthesis of (±)-Bipinnatin J. nih.govyoutube.com |

| Ni-electrocatalytic Cross-Coupling | An electrochemical method for forming C-C bonds by coupling a carboxylic acid derivative with a halo-lactone. | Convergent fragment coupling in the 10-step synthesis of (–)-bipinnatin J. acs.orgyoutube.com |

| Halogen Dance-Zweifel Olefination | A sequence involving directed lithiation, lithium-halogen exchange, and subsequent olefination to create a Z-trisubstituted alkene. | Construction of the trisubstituted alkenyl furan moiety in Bipinnatin J synthesis. acs.orgyoutube.com |

| Silver-promoted γ-alkylation | An SN1-type reaction using a silver salt to promote the alkylation of a siloxyfuran at the γ-position. | A key step in an early total synthesis of (±)-Bipinnatin J. nih.govresearchgate.net |

Further Elucidation of Complex Biosynthetic Pathways within the Furanocembranoid Class

The structural diversity of furanocembranoids isolated from marine organisms, such as gorgonian octocorals, points to a complex and fascinating network of biosynthetic pathways. nih.gov Bipinnatin J is considered a pivotal biosynthetic precursor to more intricate, polycyclic diterpenes. acs.orgresearchgate.netnih.gov It is hypothesized to undergo various transformations, including oxidations and transannular cycloadditions, to yield highly congested structures like intricarene (B1249381) and bielschowskysin. nih.govresearchgate.netrsc.org For example, the conversion of (–)-bipinnatin J into (+)-intricarene has been achieved in the lab, mimicking the proposed natural pathway which involves an oxidopyrylium ion intermediate followed by a transannular [5+2] cycloaddition. researchgate.netrsc.orgnyu.edu

The specific biosynthetic pathway leading to this compound remains to be elucidated. Future research will likely involve a combination of genomic studies of the source organism (and its potential microbial symbionts), isotopic labeling experiments, and biomimetic synthesis. Unraveling how enzymes achieve the remarkable regio- and stereoselectivity in constructing the this compound scaffold will provide profound insights into enzymatic catalysis and the logic of natural product biosynthesis. This knowledge could, in turn, inspire the development of novel biocatalytic tools for organic synthesis.

Design and Synthesis of Advanced Chemical Probes for Target Validation

Natural products with potent biological activity are valuable starting points for developing chemical probes—specialized molecules designed to selectively interact with a specific biological target. Such probes are instrumental in validating targets for drug discovery and dissecting complex cellular pathways. The unique scaffold of this compound makes it an attractive candidate for development into a chemical probe.

Future research in this area would involve the design and synthesis of this compound analogues that incorporate specific functionalities. For instance, a photoaffinity labeling (PAL) probe could be created by attaching a photoreactive group (e.g., a diazirine or benzophenone) to a position on the molecule that does not disrupt its biological activity. Upon irradiation with UV light, this probe would covalently bind to its cellular target(s), allowing for their identification via proteomic techniques. Alternatively, incorporating a "clickable" handle, such as a terminal alkyne or azide, would enable the use of bioorthogonal chemistry to visualize the probe's localization within cells or to enrich its binding partners for analysis. The development of such advanced chemical tools derived from this compound would be a significant contribution to chemical biology.

Exploration of Novel Biological Activities and Unidentified Cellular Targets

While many furanocembranoids have been isolated, their biological activities are not fully explored. Several related bipinnatins have demonstrated notable bioactivities, including cytotoxicity against murine tumor cell lines and potent neurotoxic effects through the irreversible blockade of nicotinic acetylcholine (B1216132) receptors. nih.gov Bipinnatin I, for instance, shows strong cytotoxic action against colon and melanoma cancer cell lines. nih.gov

A crucial future direction is the comprehensive biological screening of this compound. Its unique substitution pattern may confer a novel pharmacological profile. High-throughput screening against diverse panels of cancer cell lines, pathogens (bacteria, fungi, viruses), and specific enzyme or receptor targets could uncover new therapeutic opportunities. Should this compound exhibit a compelling biological effect, the subsequent challenge will be to identify its precise molecular target(s). This target deconvolution process is a major bottleneck in natural product research but is essential for understanding the mechanism of action and for rational drug development.

| Reported Bioactivities of Bipinnatin Congeners | |

| Compound | Reported Activity |

| Bipinnatin A | In vitro activity against P388 murine tumor cell line (IC₅₀ = 0.9 µg/mL). nih.gov |

| Bipinnatin B | In vitro activity against P388 murine tumor cell line (IC₅₀ = 3.2 µg/mL); Potent neurotoxin. nih.gov |

| Bipinnatin D | In vitro activity against P388 murine tumor cell line (IC₅₀ = 1.5 µg/mL). nih.gov |

| Bipinnatin I | Strong cytotoxicity against colon and melanoma cancer cell lines. nih.gov |

| Ineleganolide | Cytotoxicity against P-388 murine leukemia cells (ED₅₀ = 3.82 μg/mL). nih.gov |

Sustainable Research and Production Considerations for Marine Natural Products

A significant challenge in the study of marine natural products is ensuring a sustainable supply. These compounds are often produced in minute quantities by the source organisms, making isolation from natural sources for extensive research or clinical development ecologically damaging and impractical. The academic and industrial pursuit of compounds like this compound must therefore be coupled with sustainable production strategies.

Total synthesis offers a powerful solution. As demonstrated by the gram-scale synthesis of Bipinnatin J, a robust synthetic route not only provides access to the natural product but also allows for the creation of analogues for structure-activity relationship studies. acs.org Looking further ahead, the field of synthetic biology presents another promising avenue. Once the biosynthetic gene cluster responsible for producing this compound is identified, it could potentially be transferred to a heterologous host, such as E. coli or yeast. Fermentation-based production in these engineered microbes could provide a reliable and scalable source of the compound, completely circumventing the need for harvesting marine organisms. Advancing these sustainable production methods is a critical research direction that will have a broad impact on the entire field of natural product drug discovery.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for studying Bipinnatin-C's biological mechanisms?

- Use the PICOT framework to structure research questions: define the Population (e.g., cell lines or enzyme targets), Intervention (this compound dosage/concentration), Comparison (control groups or analogs like Bipinnatin-D), Outcome (e.g., inhibition rates or structural changes), and Time (exposure duration). This ensures hypotheses are testable and variables are controlled .

- Validate experimental reproducibility by including ≥3 replicates and reporting uncertainties (e.g., via error bars or confidence intervals) .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Combine analytical techniques : NMR for stereochemical confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Cross-reference data with published spectra in databases like SciFinder .

- For novel derivatives, provide full synthetic protocols in supplemental materials to enable replication .

Q. What literature review strategies ensure comprehensive coverage of this compound's known properties?

- Use systematic searches in Web of Science and PubMed , filtering for review articles and primary studies. Apply Boolean operators (e.g., "this compound AND (biosynthesis OR cytotoxicity)") .

- Critically evaluate sources: prioritize peer-reviewed journals over preprint repositories to avoid unverified claims .

Advanced Research Questions

Q. How should contradictory data on this compound's bioactivity be resolved?

- Conduct sensitivity analyses to identify confounding variables (e.g., solvent effects, cell line specificity). For example, discrepancies in IC50 values may arise from differences in assay conditions (e.g., serum-free vs. serum-containing media) .

- Use meta-analysis to aggregate datasets, applying statistical models (e.g., random-effects) to account for heterogeneity .

Q. What computational methods predict this compound's target interactions with high accuracy?

- Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities and conformational dynamics. Validate predictions with experimental assays (e.g., SPR or ITC) .

- Cross-check computational results against structural databases (PDB) for conserved binding motifs .

Q. How can researchers optimize this compound's stability in pharmacokinetic studies?

- Design accelerated stability tests under varied pH/temperature conditions. Use LC-MS to monitor degradation products and identify vulnerable functional groups (e.g., ester linkages) .

- Apply QbD (Quality by Design) principles to correlate stability with formulation variables (e.g., excipients, lyophilization protocols) .

Methodological Guidance for Data Synthesis and Reporting

Q. What criteria distinguish high-quality data on this compound from unreliable findings?

- Apply the FINER framework : ensure data is Feasible (technically sound), Interesting (addresses knowledge gaps), Novel (not redundant with prior studies), Ethical (e.g., proper cytotoxicity controls), and Relevant (therapeutic or mechanistic implications) .

- Avoid overreliance on non-peer-reviewed sources (e.g., patents, conference abstracts) without experimental validation .

Q. How should conflicting spectral data for this compound derivatives be documented?

- Use supplemental tables to catalog anomalous peaks or shifts, comparing them with computational predictions (e.g., DFT-calculated NMR spectra). Annotate discrepancies with possible explanations (e.g., solvent polarity effects) .

Q. What strategies mitigate bias in this compound's cytotoxicity assessments?

- Implement blinded analyses where possible. For in vivo studies, use randomized animal cohorts and predefined exclusion criteria to reduce observer bias .

- Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.